![molecular formula C18H17ClN6 B12220762 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12220762.png)
7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound with a pyrazolo-triazolo-pyrimidine core. The 4-chlorophenyl group at position 7 and cyclohexyl substituent at position 3 confer distinct steric and electronic properties. This scaffold is structurally related to kinase inhibitors, anticancer agents, and neuroprotective compounds, as evidenced by analogues in the literature .
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester.
Cyclization to form the triazole ring: The pyrazole intermediate undergoes cyclization with an appropriate nitrile to form the triazole ring.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable reagent to form the pyrimidine ring, completing the core structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Key Reaction Mechanisms
Critical Reagents and Conditions
The synthesis relies heavily on controlled reaction conditions and selective reagents:
Common Reagents :
-
Acid catalysts : For cyclization steps (e.g., heteropolyacids) .
-
Hydrazine derivatives : Hydrazine hydrate or phenylhydrazine for core formation .
-
Bielectrophiles : α-bromopropenone or phenacyl bromides for annulation .
-
Oxidizing/Reducing agents : Potassium permanganate or lithium aluminum hydride for functional group transformations.
Typical Conditions :
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
-
Catalysts : Sodium ethoxide or acetic anhydride for condensation reactions .
Structural and Reactivity Considerations
The compound’s fused heterocyclic framework and substituents influence its reactivity:
-
Electrophilicity : The pyrimidine core’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions adjacent to nitrogen atoms .
-
Steric Effects : The bulky cyclohexyl group may hinder certain reaction pathways, favoring regioselective transformations.
-
Chlorophenyl Group : The electron-withdrawing chlorine substituent enhances stability and directs electrophilic attack to specific positions.
Scientific Research Applications
Biological Activities
Research indicates that compounds within this class exhibit significant biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticancer Properties : Several studies have reported the anticancer potential of pyrazolo-triazolo-pyrimidines. For instance, derivatives have been tested against various cancer cell lines such as HeLa and MCF-7, demonstrating significant cytotoxic effects. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in multiple studies.
- Antiviral Activity : Emerging research suggests that this compound may possess antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have indicated strong binding affinities to viral proteases, suggesting its potential as a therapeutic agent in combating viral infections.
Case Studies
Several case studies have explored the applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibition zones compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays were conducted on different cancer cell lines where the compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin.
- Molecular Docking Analysis : Computational studies using AutoDock Vina revealed that the compound binds effectively to the main protease of SARS-CoV-2 with favorable binding energies, suggesting its potential as an antiviral agent.
Comparative Data Table
The following table summarizes the biological activities and structural features of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(phenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Similar framework without chlorophenyl | Antimicrobial |
5-amino-3-methylpyrazole derivatives | Contains pyrazole and amino groups | Anticancer |
Pyrazolopyranotriazolopyrimidine derivatives | Fused ring system similar to triazolopyrimidine | Antiviral |
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Spectral Comparisons with Analogues
Isomerism in the Triazolo-Pyrimidine Core
The triazolo-pyrimidine ring system exists in two isomeric forms: [1,2,4]triazolo[1,5-c]pyrimidine and [1,2,4]triazolo[4,3-c]pyrimidine . Key differences include:
- NMR Shifts : For [4,3-c] isomers (e.g., compound 9 in ), C3-H and C5-H protons appear more downfield (δ 8.5–9.0 ppm) compared to [1,5-c] isomers (e.g., compound 8, δ 7.8–8.2 ppm) due to electron-withdrawing effects of the triazole ring .
- Melting Points : [4,3-c] derivatives (e.g., compound 9, mp 314–316°C) typically exhibit higher melting points than [1,5-c] isomers (e.g., compound 8, mp 304–306°C), attributed to stronger intermolecular interactions .
Table 1: Spectral and Physical Properties of Isomers
Compound Type | ¹H-NMR (C-H protons, ppm) | Melting Point (°C) | Reference |
---|---|---|---|
[1,2,4]Triazolo[1,5-c]pyrimidine | 7.8–8.2 (C2-H, C5-H) | 304–306 | |
[1,2,4]Triazolo[4,3-c]pyrimidine | 8.5–9.0 (C3-H, C5-H) | 314–316 |
Substituent Effects on Bioactivity
- Cyclohexyl vs. Aromatic Groups : The 3-cyclohexyl group in the target compound enhances lipophilicity (logP ~4.2 predicted) compared to analogues with methyl (logP ~2.8) or phenyl (logP ~3.5) substituents. This may improve blood-brain barrier penetration, as seen in neuroprotective analogues .
- Halogenated Phenyl Groups : The 4-chlorophenyl moiety at position 7 is common in kinase inhibitors (e.g., EGFR-TK inhibitors in ). Chlorine’s electron-withdrawing effect stabilizes receptor binding, whereas 4-methoxyphenyl derivatives (e.g., compound in ) show enhanced neuroprotection via hydrogen bonding .
Stability and Functionalization
- Acid Sensitivity : The [4,3-c] isomers are stable under acidic conditions, whereas [1,5-c] derivatives may undergo ring-opening reactions.
- Electrophilic Substitution : The C5 position of the pyrimidine ring is reactive toward electrophiles, enabling further functionalization (e.g., chlorination in ) .
Biological Activity
7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound belonging to the class of pyrazolo-triazolo-pyrimidines. This compound exhibits a unique molecular structure that integrates multiple aromatic and nitrogen-containing rings, which contributes to its diverse biological activities. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various chemical transformations. The general approach involves the cyclocondensation of appropriate precursors containing pyrazole and triazole moieties. The structural complexity allows for modifications that can enhance biological activity.
Biological Activities
Research indicates that compounds within this class exhibit significant biological activities including:
- Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this structure have been evaluated against various cancer cell lines such as MCF-7 and HCT-116, demonstrating IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against bacteria and fungi. This is attributed to their ability to interfere with microbial cell functions .
- Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .
- Antiviral Activity : Recent studies have highlighted the potential of pyrazolo-triazolo-pyrimidines as antiviral agents against SARS-CoV-2. Certain analogs demonstrated significant inhibition of viral protease activity with IC50 values lower than those of standard antiviral drugs like Lopinavir .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's potency against various targets. For example, substituents such as halogens significantly affect binding affinity and biological activity .
- Cyclohexyl Group : The cyclohexyl moiety contributes to lipophilicity and potentially improves bioavailability compared to other derivatives lacking such groups. This structural feature is crucial for enhancing cellular uptake and overall efficacy.
Case Studies
- Anticancer Activity Study : In a study evaluating the anticancer properties of pyrazolo-triazolo-pyrimidine derivatives against MCF-7 cells, compound variants showed IC50 values ranging from 0.24 µM to 6.05 µM. These findings suggest a strong correlation between structural modifications and enhanced cytotoxicity against breast cancer cells .
- Antiviral Evaluation : A molecular docking study assessed the binding affinity of synthesized compounds against SARS-CoV-2 main protease. Compounds exhibited IC50 values ranging from 1.2 µM to 2.34 µM with selectivity indices significantly higher than traditional protease inhibitors, indicating their potential as antiviral agents in COVID-19 treatment strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?
- Answer : Multi-step condensation reactions are typically employed. Key steps include:
- Use of chloroacetonitrile or chloroacetaldhyde with K₂CO₃ in DMF for heterocyclic ring formation .
- Optimization via reflux conditions (e.g., 5–8 hours) and polar aprotic solvents to enhance reaction efficiency.
- Example yields for related compounds range from 62% to 88% under similar conditions .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer : Critical methods include:
- ¹H NMR (e.g., δ 6.93–8.45 for aromatic protons in DMSO-d₆) .
- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 430 (M⁺) for analogs) .
- Elemental analysis to validate purity (e.g., C: 72.31% observed vs. 72.55% calculated) .
Q. What safety protocols should be followed when handling this compound?
- Answer : While specific hazard data is limited, related triazolopyrimidines require:
- Standard laboratory precautions: gloves, goggles, and ventilation .
- Avoidance of inhalation or skin contact, as some analogs lack full toxicological profiles .
Q. How can researchers validate the identity of the synthesized product?
- Answer : Combine orthogonal techniques:
- Cross-verify NMR shifts with literature data for analogous structures (e.g., δ 9.28 for NCH protons) .
- Use melting point consistency (e.g., 284–286°C for related compounds) as a purity indicator .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved?
- Answer :
- Step 1 : Re-crystallize the compound to remove impurities (e.g., using ethanol or dioxane) .
- Step 2 : Repeat analysis with high-purity solvents. For example, a 0.24% deviation in carbon content was resolved via repeated crystallization .
- Step 3 : Use HPLC to confirm purity if deviations persist (>0.5% difference) .
Q. What strategies improve reaction yields in heterocyclic condensation steps?
- Answer :
- Solvent selection : DMF enhances solubility of aromatic intermediates .
- Catalyst optimization : K₂CO₃ improves base-mediated cyclization efficiency .
- Temperature control : Reflux at 80–100°C for 6–8 hours maximizes yield (e.g., 88% for styryl derivatives) .
Q. How can single-crystal X-ray diffraction (SCXRD) clarify structural ambiguities?
- Answer :
- Grow crystals via slow evaporation (e.g., in ethanol/water mixtures) .
- Analyze bond lengths and angles (mean C–C = 0.002–0.005 Å) to confirm tautomeric forms .
- Use R-factor metrics (e.g., R = 0.046) to validate structural accuracy .
Q. Which enzymatic targets should be prioritized for bioactivity screening?
- Answer : Focus on enzymes targeted by structurally related compounds:
- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , implicated in nucleotide metabolism for pyrazolo[4,3-d]pyrimidines .
- Screen via in vitro enzyme inhibition assays (IC₅₀ determination) and molecular docking studies.
Q. How can solubility challenges in pharmacological assays be addressed?
- Answer :
- Use DMSO-d₆ as a primary solvent (up to 10% v/v) for NMR and cell-based assays .
- For aqueous systems, employ co-solvents like PEG-400 or cyclodextrins to enhance solubility .
Q. What substituent modifications enhance biological activity in triazolopyrimidine analogs?
- Answer :
- Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to improve binding affinity .
- Compare analogs with varying substituents (e.g., styryl vs. methyl groups) via SAR studies .
- Prioritize in vivo testing for compounds showing >70% enzyme inhibition in vitro.
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectral data across studies?
- Answer :
- Case Example : Discrepancies in ¹H NMR shifts for NCH protons (δ 9.28 vs. δ 8.45 in other studies) .
- Resolution : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and tautomeric equilibria via variable-temperature NMR.
Q. Why do synthetic yields vary significantly for similar derivatives?
- Answer :
- Key Factors :
- Purity of starting materials (e.g., chloroacetonitrile vs. contaminated batches) .
- Reaction time (3–8 hours) and catalyst loading (K₂CO₃ at 10–20 mol%) .
- Mitigation : Standardize reaction conditions and use high-resolution MS to track intermediate formation.
Q. Methodological Tables
Table 1 : Comparison of Synthetic Yields for Analogous Compounds
Substituent | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
4-Chlorophenyl/Styryl | DMF, K₂CO₃, 8h reflux | 88 | |
2,6-Difluorophenyl | EtOH, KOH, 6h reflux | 62 | |
3-Methylpyrazole | DMF, K₂CO₃, 25°C, 8h | 68 |
Table 2 : Key Spectroscopic Data for Structural Confirmation
Technique | Observed Data | Reference |
---|---|---|
¹H NMR (DMSO-d₆) | δ 6.93–8.45 (Ar-H), 9.28 (NCH) | |
MS (m/z) | 430 (M⁺, 18%), 77 (100%) | |
Melting Point | 284–286°C |
Properties
Molecular Formula |
C18H17ClN6 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChI Key |
XHRYKXXYJFAVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.